Structural and Physicochemical Profiling of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid: A Bifunctional Heterocyclic Scaffold
Structural and Physicochemical Profiling of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid: A Bifunctional Heterocyclic Scaffold
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Structural Elucidation
In modern drug discovery and medicinal chemistry, highly functionalized indole scaffolds serve as privileged structures. 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) is a specialized, bifunctional building block that offers unique synthetic versatility. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system governed by its electronic distribution and amphoteric nature.
Mechanistic Causality of the Substitution Pattern
The specific substitution pattern of this molecule dictates its stability and reactivity:
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C2 and C3 Dimethylation: Unsubstituted indoles are notoriously susceptible to electrophilic aromatic substitution and oxidative dimerization at the C2 and C3 positions. By fully methylating these positions, the pyrrole ring is sterically protected and electronically enriched via hyperconjugation, forcing subsequent reactivity to the benzene ring.
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The Push-Pull Electronic System: The molecule features an electron-donating primary amine at C7 and an electron-withdrawing carboxylic acid at C5. This creates a resonance-stabilized "push-pull" system across the aromatic core. This electronic communication slightly attenuates the basicity of the amine and the acidity of the carboxylic acid compared to their isolated phenyl counterparts.
Physicochemical Profiling
Understanding the physicochemical profile of this compound is critical for predicting its behavior in biological assays and formulation workflows. Because the molecule contains both an acidic (-COOH) and a basic (-NH2) functional group, it exhibits pH-dependent zwitterionic behavior, which profoundly impacts its solubility and lipophilicity (LogD).
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, derived from structural calculations and baseline chemical registry data 12.
| Property | Value | Causality / Implication for Drug Design |
| Chemical Name | 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid | Standardized IUPAC nomenclature. |
| CAS Registry Number | 1367968-89-5 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C11H12N2O2 | - |
| Molecular Weight | 204.23 g/mol | Highly favorable for Fragment-Based Drug Design (FBDD). |
| Topological Polar Surface Area | 79.1 Ų | Optimal for membrane permeability (< 90 Ų suggests good CNS penetration potential). |
| Hydrogen Bond Donors | 4 | (COOH, NH2, Indole NH) High capacity for target binding. |
| Hydrogen Bond Acceptors | 3 | (C=O, C-OH, NH2) Balances the high donor count. |
| Predicted pKa (Acidic) | ~4.0 - 4.5 | Deprotonation of the C5-COOH. |
| Predicted pKa (Basic) | ~4.5 - 5.5 | Protonation of the C7-NH2. |
Mechanistic Pathways & Logical Relationships
The amphoteric nature of this compound means its ionization state is entirely dependent on the pH of the surrounding medium. This logical relationship is mapped below.
Figure 1: pH-dependent ionization states of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal check to prevent downstream failure.
Protocol A: Potentiometric Determination of pKa and Isoelectric Point (pI)
Objective: To empirically determine the ionization constants, which dictate the compound's solubility profile.
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Sample Preparation: Prepare a 1 mM solution of the compound in a 0.15 M KCl background electrolyte.
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Causality: Maintaining a constant high ionic strength ensures that activity coefficients remain stable throughout the titration, preventing Nernstian drift at the electrode.
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Solvent Selection & Blanking: Due to the likelihood of zwitterionic precipitation at the isoelectric point, prepare the solution in a 30% Methanol/Water co-solvent system. Run a blank titration of the solvent system alone.
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Self-Validation: Subtract the blank curve from the sample curve. If the resulting derivative curve lacks sharp inflection points, the compound has precipitated. Visually inspect for turbidity.
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Titration & Extrapolation: Titrate using standardized 0.1 M HCl and 0.1 M KOH. Apply the Yasuda-Shedlovsky extrapolation method across multiple co-solvent ratios (e.g., 30%, 40%, 50% MeOH) to calculate the theoretical aqueous pKa.
Protocol B: Orthogonal Functionalization (C5 Amide Coupling)
Objective: To selectively couple an aliphatic amine to the C5-carboxylic acid without causing self-polymerization with the intrinsic C7-amino group.
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Activation: Dissolve 1.0 eq of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at 0°C.
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Causality: HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive HOAt ester. The low temperature and rapid activation kinetically favor the desired reaction over intermolecular self-polymerization. DIPEA acts as a non-nucleophilic base.
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Coupling: Add 1.1 eq of the target primary aliphatic amine. Allow the reaction to warm to room temperature.
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Self-Validation: Monitor via LC-MS every 30 minutes. Specifically extract the ion chromatogram (EIC) for the mass of the dimer ( [2M−H2O+H]+ ). If dimerization exceeds 5%, halt the reaction and pivot to a C7-Boc protection strategy.
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Workup: Quench with brine and extract with EtOAc. Wash the organic layer with a 5% aqueous citric acid solution.
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Causality: The mild acidic wash removes excess unreacted aliphatic amines and DIPEA. Because the C7-amino group is weakly basic (due to the electron-withdrawing effect of the newly formed C5 amide), the target product remains safely in the organic layer.
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Figure 2: Comprehensive physicochemical characterization and validation workflow.
Conclusion
7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is a highly versatile, structurally protected building block. Its 2,3-dimethylation prevents oxidative degradation, while its push-pull electronic system provides a unique pKa profile that can be leveraged in orthogonal synthetic workflows. By treating the experimental protocols as self-validating systems, researchers can reliably incorporate this scaffold into complex drug discovery pipelines.
